2-chloro-N-(3,4-dihydro-2H-1-benzopyran-4-yl)pyridine-4-carboxamide
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Overview
Description
2-Chloro-N-(3,4-dihydro-2H-1-benzopyran-4-yl)pyridine-4-carboxamide is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyridine ring substituted with a chloro group and a carboxamide group, and it is attached to a 3,4-dihydro-2H-1-benzopyran moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-(3,4-dihydro-2H-1-benzopyran-4-yl)pyridine-4-carboxamide typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. One common approach is to start with 2-chloropyridine-4-carboxylic acid and react it with 3,4-dihydro-2H-1-benzopyran-4-amine under suitable conditions, such as using coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) in the presence of a base like triethylamine.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, purification techniques such as recrystallization or column chromatography are used to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the pyridine ring.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like sodium azide (NaN₃) or alkyl halides.
Major Products Formed:
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.
Biology: In biological research, this compound may be used to study enzyme inhibition or as a probe to investigate biological pathways. Its interactions with various biomolecules can provide insights into cellular processes.
Medicine: In the medical field, this compound has potential applications in drug discovery and development. It may serve as a lead compound for the design of new therapeutic agents targeting specific diseases.
Industry: In industry, this compound can be utilized in the production of agrochemicals, dyes, and other chemical products. Its unique chemical properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which 2-chloro-N-(3,4-dihydro-2H-1-benzopyran-4-yl)pyridine-4-carboxamide exerts its effects depends on its molecular targets and pathways involved. For example, if used as a drug, it may interact with specific receptors or enzymes, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Coumarin derivatives: These compounds share structural similarities with the benzopyran moiety of the target compound.
Pyridine derivatives: Other pyridine-based compounds with various substituents can be compared to understand the unique properties of this compound.
Uniqueness: 2-Chloro-N-(3,4-dihydro-2H-1-benzopyran-4-yl)pyridine-4-carboxamide stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure allows for diverse chemical reactions and biological activities, making it a valuable compound for research and industrial use.
Properties
IUPAC Name |
2-chloro-N-(3,4-dihydro-2H-chromen-4-yl)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O2/c16-14-9-10(5-7-17-14)15(19)18-12-6-8-20-13-4-2-1-3-11(12)13/h1-5,7,9,12H,6,8H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKYXIXVRMWMONR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1NC(=O)C3=CC(=NC=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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